molecular formula C19H14N6 B2638529 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 105873-95-8

1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2638529
CAS No.: 105873-95-8
M. Wt: 326.363
InChI Key: SQVGBIQSEYQZQV-UHFFFAOYSA-N
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Description

1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole (CAS 105873-95-8) is a sophisticated benzotriazole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C19H14N6 and a molecular weight of 326.36 g/mol , this compound serves as a versatile building block for the design of novel pharmacologically active agents. The benzotriazole moiety is recognized as a privileged structure in drug discovery due to its wide range of biological activities . Researchers leverage this scaffold to develop new compounds with potential antimicrobial , antiparasitic, and antitumor properties . Its mechanism of action often involves functioning as a bioisosteric replacement for other triazolic systems, which can modify a drug's mode of action and improve its efficacy . For synthetic chemists, benzotriazole derivatives are invaluable as synthetic auxiliaries and acylating agents, enabling advantageous N-, O-, C-, and S-acylations to construct complex molecules, including peptidomimetic macrocycles . This product is provided with a purity of 97% and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[benzotriazol-1-yl(phenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6/c1-2-8-14(9-3-1)19(24-17-12-6-4-10-15(17)20-22-24)25-18-13-7-5-11-16(18)21-23-25/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVGBIQSEYQZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Benzotriazoles have been extensively studied for their pharmacological properties. The compound in focus exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of benzotriazole demonstrate significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that 5-halogenomethylsulfonyl-benzotriazoles exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antiparasitic Properties : Certain benzotriazole derivatives have shown potential against parasitic infections. For example, a study demonstrated that N-benzenesulfonyl derivatives of benzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anthelmintic Activity : Benzotriazoles have also been explored for their anthelmintic properties. A series of synthesized benzotriazole derivatives were tested against adult earthworms (Pheretima posthuma), showing varying degrees of efficacy when compared to established anthelmintics like mebendazole .

Material Science Applications

In material science, benzotriazoles are recognized for their utility as stabilizers and UV absorbers in polymers:

  • UV Stabilization : Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. This application is crucial for enhancing the longevity and performance of materials exposed to sunlight .
  • Corrosion Inhibition : The compound has also been investigated for its potential as a corrosion inhibitor in metal surfaces. Benzotriazoles form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Environmental Applications

Benzotriazoles are increasingly recognized for their environmental significance:

  • Bioremediation : Some studies suggest that benzotriazole derivatives can be utilized in bioremediation processes to degrade pollutants in contaminated environments. Their ability to interact with various organic compounds makes them suitable candidates for environmental cleanup efforts .

Case Study 1: Antibacterial Efficacy

A research study evaluated the antibacterial activity of a series of benzotriazole derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited MIC values lower than those of traditional antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: UV Absorption in Polymers

In a comparative analysis of various UV stabilizers used in polymer formulations, benzotriazole derivatives demonstrated superior performance in preventing photodegradation compared to other stabilizers. This was attributed to their effective absorption of UV light and subsequent energy dissipation .

Summary Table of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Antiparasitic PropertiesInhibition of Trypanosoma cruzi growth
Anthelmintic ActivityDose-dependent efficacy against Pheretima posthuma
Material ScienceUV StabilizationEnhances longevity of plastics
Corrosion InhibitionReduces corrosion rates on metal surfaces
Environmental ScienceBioremediationPotential use in degrading environmental pollutants

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-benzotriazole (CAS 4706-43-8)

  • Molecular Formula : C₁₃H₁₁N₃
  • Molecular Weight : 209.25 g/mol
  • Key Features : A simpler derivative with a single benzotriazole unit attached to a benzyl group. Lacks the bis-benzotriazole structure of the target compound, resulting in lower molecular complexity and reduced steric hindrance. Used as a ligand in coordination chemistry .

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole (CAS 187095-23-4)

  • Molecular Formula : C₁₅H₁₃ClN₆
  • Molecular Weight : 312.76 g/mol
  • Key Features : Contains a chloropropyl linker between two benzotriazole units. The chlorine atom introduces electron-withdrawing effects, enhancing electrophilicity compared to the phenylmethyl linker in the target compound. Predicted density: 1.49 g/cm³ .

1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole

  • Structure : Similar to the target compound but with a 4-methylphenyl group instead of a phenyl group.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound* ~340 (estimated) 1.3–1.5 (predicted) >500 (predicted) ~1.5–2.0
1-Benzyl-1H-1,2,3-benzotriazole 209.25 N/A N/A N/A
1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole 338.36 1.38 556.4 1.83

*Estimates based on structural analogs .

Key Observations :

  • Bis-benzotriazole derivatives generally exhibit higher molecular weights and boiling points compared to mono-benzotriazole compounds due to increased van der Waals interactions.
  • Electron-withdrawing substituents (e.g., Cl in CAS 187095-23-4) lower pKa values, enhancing acidity .

Biological Activity

1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole (CAS No. 105873-95-8) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antifungal activities.

Chemical Structure

The molecular formula of this compound is C19H14N6C_{19}H_{14}N_6, with a complex structure that contributes to its biological activity. The presence of the benzotriazole moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole nucleus exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of benzotriazole possess moderate antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis. The antibacterial efficacy is attributed to the hydrophobic groups present in the structure, which enhance membrane permeability and disrupt bacterial cell integrity .
  • Antifungal Activity : The compound has also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger. Minimum inhibitory concentrations (MICs) have been reported in the range of 12.5 to 25 µg/ml against these fungi, indicating promising potential for therapeutic applications .
Activity TypePathogen/TargetMIC (µg/ml)
AntibacterialE. coli, B. subtilisModerate
AntifungalC. albicans12.5 - 25
A. niger12.5 - 25

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases . The modulation of inflammatory pathways positions it as a candidate for further pharmacological exploration.

Case Studies

A notable study examined the effects of benzotriazole derivatives on protozoan parasites such as Trypanosoma cruzi. The derivative N-benzenesulfonylbenzotriazole showed significant growth inhibition in epimastigote forms at concentrations as low as 25 µg/mL, with a higher efficacy observed against trypomastigotes . These findings underscore the potential use of benzotriazole derivatives in antiparasitic therapies.

Research Findings

Recent studies have focused on synthesizing new derivatives to enhance biological activity:

  • Synthesis and Testing : A series of benzotriazole derivatives were synthesized and screened for their antibacterial and antifungal activities. Compounds with bulky hydrophobic substituents exhibited superior antimicrobial properties compared to their simpler analogs .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the benzotriazole ring can significantly influence biological activity. For example, introducing electron-withdrawing groups increased antifungal potency while specific substitutions decreased activity .

Q & A

Q. What are the common synthetic routes for 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, Cu-catalyzed arylation of 1-acylbenzotriazoles can introduce aryl groups at the benzotriazole N1 position . Key variables include solvent polarity (e.g., water for eco-friendly synthesis), temperature (60–100°C), and catalyst loading (2–5 mol% Cu). Yield optimization requires monitoring by HPLC or LC-MS to detect intermediates like 1-(2-aminoethyl)benzotriazole .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : Purity is confirmed via HPLC (≥95% purity threshold) and melting point analysis. Structural validation employs 1H^1H-/13C^{13}C-NMR to confirm substituent positions and FT-IR for functional group identification (e.g., benzotriazole C-N stretches at 1450–1600 cm1^{-1}). Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects, such as the dihedral angle (76.8°) between benzotriazole and phenyl rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzotriazole derivatives?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay variability. A systematic approach includes:
  • Comparative SAR Studies : Test derivatives like 1-(4-chlorobenzoyl)-benzotriazole (antifungal) vs. 1-(1-naphthalenylcarbonyl)-benzotriazole (anti-inflammatory) .
  • In Silico Modeling : Use DFT to calculate electrostatic potential surfaces and predict binding affinities .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values for antifungal activity) .

Q. What crystallographic techniques are critical for analyzing non-covalent interactions in benzotriazole derivatives?

  • Methodological Answer : SC-XRD reveals π-π stacking (centroid distances: 3.75 Å) and hydrogen-bonding networks (e.g., O–H···N interactions). For 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, weak C–H···O bonds form 2D sheets . Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% van der Waals, 8% hydrogen bonding) .

Q. How can regioselectivity challenges in benzotriazole functionalization be addressed?

  • Methodological Answer : Regioselectivity at N1 vs. N2 positions is controlled by:
  • Steric Effects : Bulky substituents (e.g., 1-isopropyl groups) favor N1 functionalization .
  • Catalytic Systems : Pd/Cu catalysts enable C–H activation at specific sites, as seen in 1-(2-pyridinylsulfonyl)-benzotriazole synthesis .
  • Protecting Groups : Use 1-(2-hydroxyethyl)-benzotriazole as a transient intermediate to block undesired sites .

Methodological Notes

  • Contradiction Handling : Cross-validate conflicting data (e.g., biological IC50_{50}) using orthogonal assays (fluorescence polarization vs. SPR) .
  • Advanced Synthesis : For scale-up, optimize solvent-free methods (e.g., ball-milling) to reduce byproducts .

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